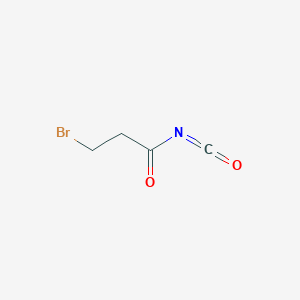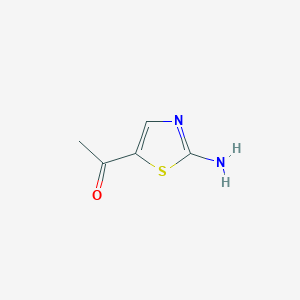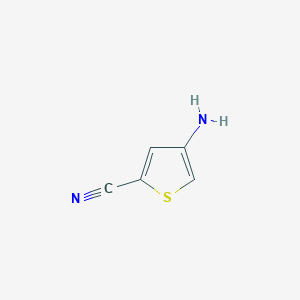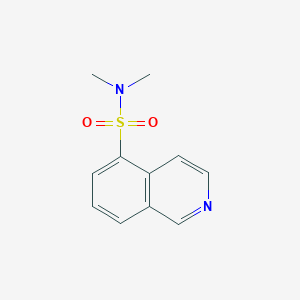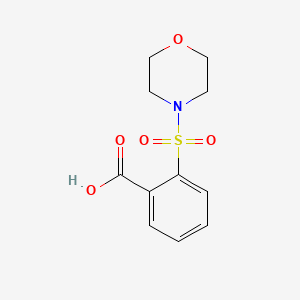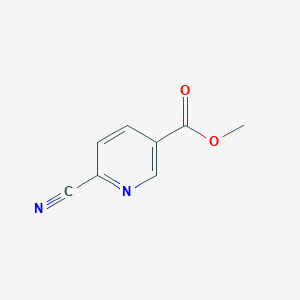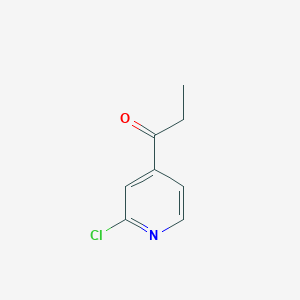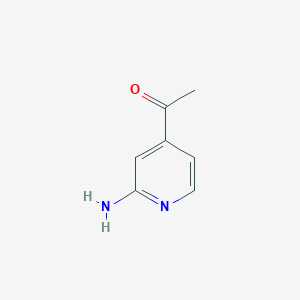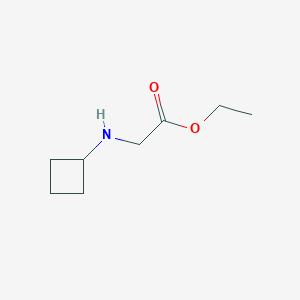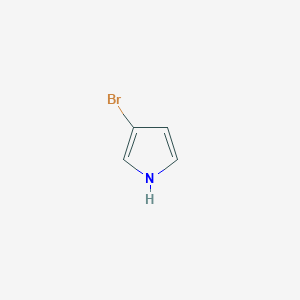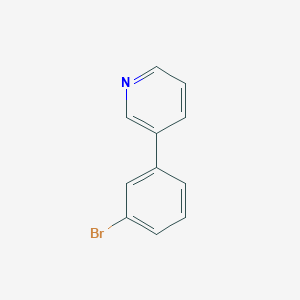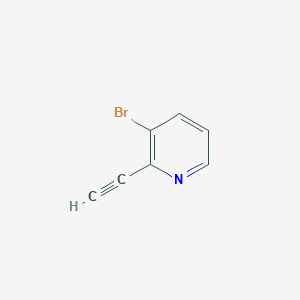
3-Bromo-2-ethynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-ethynylpyridine is an organic compound with the molecular formula C7H4BrN. It is a derivative of pyridine, where a bromine atom is attached to the third carbon and an ethynyl group is attached to the second carbon of the pyridine ring. This compound is of interest in various fields such as medicinal chemistry, chemical synthesis, materials science, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-ethynylpyridine can be synthesized through several methods. One common method involves the use of bis-triphenylphosphine-palladium (II) chloride, potassium hydroxide, copper (I) iodide, and triethylamine. The reaction is typically carried out under reflux conditions for 3 hours, followed by treatment with methanol at room temperature for 1 hour . Another method involves the use of sodium cyanoborohydride in ethanol, where the reaction is heated for 24 hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethynylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Reduction Reactions: The ethynyl group can be reduced to form different products.
Common Reagents and Conditions
Bis-triphenylphosphine-palladium (II) chloride: Used in coupling reactions.
Potassium hydroxide: Acts as a base in various reactions.
Copper (I) iodide: Used as a catalyst in coupling reactions.
Triethylamine: Acts as a base and solvent in reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a new carbon-carbon bonded compound .
Scientific Research Applications
3-Bromo-2-ethynylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Materials Science: It is used in the development of new materials with specific properties.
Biochemistry: It is used in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethynylpyridine depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form new compounds. The molecular targets and pathways involved are specific to the reactions and applications in which it is used .
Comparison with Similar Compounds
3-Bromo-2-ethynylpyridine can be compared with other similar compounds such as:
2-Bromo-3-ethynylpyridine: Similar structure but with different positions of bromine and ethynyl groups.
3-Bromo-2-ethynylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
3-Iodo-2-ethynylpyridine: Similar structure but with an iodine atom instead of a bromine atom.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the differences in their structures.
Properties
IUPAC Name |
3-bromo-2-ethynylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINPRHPJAPWMGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318791 |
Source


|
| Record name | 3-Bromo-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96439-99-5 |
Source


|
| Record name | 3-Bromo-2-ethynylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96439-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 3-bromo-2-ethynylpyridine a valuable building block in organic synthesis?
A1: this compound is a versatile starting material for constructing complex molecules, particularly fused heterocycles like indolo- and pyrrolonaphthyridines. The compound's structure, featuring both a bromine atom and an ethynyl group, allows for a two-step reaction sequence. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
